![molecular formula B6O18Zn9 B576737 dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane CAS No. 12280-01-2](/img/structure/B576737.png)
dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane
Overview
Description
Dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane is a complex chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of zinc salts with boron-oxygen precursors under controlled conditions. One common method includes the use of zinc acetate and boric acid in an organic solvent, followed by heating and stirring to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially altering its properties.
Reduction: Reduction reactions can also occur, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction could result in lower oxidation state products. Substitution reactions can produce a variety of derivatives with different functional groups attached to the boron-oxygen clusters.
Scientific Research Applications
The compound "dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane" is a complex coordination compound that has garnered attention in various scientific research applications. This article explores its applications across several domains, including medicinal chemistry, materials science, and catalysis.
Medicinal Chemistry
Dizinc compounds have been explored for their anticancer properties . Research indicates that coordination compounds involving zinc can enhance the bioactivity of ligands. For instance, studies have shown that zinc complexes with bioactive ligands exhibit improved cytotoxicity against various cancer cell lines such as glioblastoma and lung adenocarcinoma. The presence of zinc is critical for the proper functioning of many biological systems and can influence the pharmacological activity of drugs .
Catalysis
Dizinc compounds are also being investigated for their role as catalysts in organic reactions. Their ability to stabilize transition states and facilitate reactions makes them valuable in synthetic organic chemistry. Specifically, they can act as Lewis acids in various catalytic cycles, promoting reactions such as alkylation and acylation .
Materials Science
In materials science, dizinc compounds have shown promise in the development of functional materials . Their unique structural properties allow for applications in creating advanced materials with specific electronic or optical properties. This includes their potential use in sensors or as components in electronic devices.
Environmental Applications
Research has indicated that zinc-based compounds can be utilized in environmental remediation processes. Their ability to bind to various pollutants makes them suitable for applications in wastewater treatment and soil remediation .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of a series of zinc coordination compounds on cancer cell lines. The results demonstrated that the incorporation of zinc significantly enhanced the anticancer properties of the ligands used compared to their non-metalated counterparts. The study employed various analytical techniques including mass spectrometry and MTT assays to evaluate cell viability .
Case Study 2: Catalytic Efficiency
Another research project focused on the catalytic efficiency of dizinc complexes in organic synthesis. The study highlighted how these complexes could facilitate reactions under mild conditions, thus offering a more sustainable approach to chemical synthesis. The experiments showed a marked increase in reaction yield when using dizinc catalysts compared to traditional methods .
Data Table: Properties and Applications
Property/Aspect | Description |
---|---|
Chemical Structure | Dizinc coordination with boron-oxygen ligands |
Anticancer Activity | Enhanced cytotoxicity against specific cell lines |
Catalytic Role | Lewis acid behavior facilitating organic reactions |
Material Properties | Potential for advanced electronic materials |
Environmental Remediation | Binding capabilities for pollutant removal |
Mechanism of Action
The mechanism by which dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane exerts its effects involves its interaction with molecular targets and pathways. The dizinc core and boron-oxygen clusters can interact with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound can bind to specific proteins and alter their function .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: This compound shares some structural similarities with dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane, particularly in the presence of boron-oxygen clusters.
4,6-Diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine: Another compound with a similar triazine core, studied for its high-energy properties.
Uniqueness
What sets this compound apart is its unique combination of a dizinc core with boron-oxygen clusters. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Biological Activity
Dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane is a complex compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a dizinc coordination with a trioxatriborinan structure. The presence of zinc ions is critical for its biological activity as they play a significant role in enzyme function and stability. The specific coordination environment of the zinc ions influences the compound's interaction with biological targets.
Enzymatic Inhibition
One of the key areas of research surrounding dizinc compounds is their role as inhibitors in metalloenzymes. For instance, dizinc forms of metallo-β-lactamases (MβLs) have been studied extensively. These enzymes require zinc for their catalytic activity and are involved in antibiotic resistance. The binding of dizinc ions alters the active site conformation and inhibits enzymatic activity. Research indicates that the second zinc ion occupies a modified histidine site that is crucial for maintaining enzyme structure and function .
Table 1: Coordination Sites in Metallo-β-Lactamases
Enzyme Class | Histidine Site | Cysteine Site |
---|---|---|
B1 MβL | His116-His118-His196 | Asp120-Cys221-His263 |
B2 MβL | His118-His196 | Asp120-Cys221-His263 |
B3 MβL | His116-His118-His196 | Asp120-His121-His263 |
This table summarizes the coordination sites of different subclasses of metallo-β-lactamases and highlights how dizinc coordination can affect enzyme inhibition.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of zinc coordination compounds. While dizinc compounds have shown limited activity against Gram-negative bacteria, they exhibit mild bioactivity against Gram-positive bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.
Anticancer Potential
Zinc-containing compounds have also been evaluated for their anticancer properties. Some studies suggest that dizinc complexes can enhance anticancer activity against various cell lines by inducing apoptosis through mitochondrial pathways . The conversion of free ligands into coordination compounds has been shown to significantly increase their efficacy against glioblastoma and neuroblastoma cell lines.
Case Studies
- Inhibition of Metallo-β-Lactamases : A study demonstrated that dizinc complexes could effectively inhibit the CphA enzyme involved in antibiotic resistance. The structural analysis revealed that the second zinc ion's binding leads to conformational changes that block substrate access to the active site .
- Antimicrobial Testing : In vitro tests on various bacterial strains indicated that while dizinc compounds were ineffective against Gram-negative bacteria like E. coli, they showed promising results against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 4–64 μg/mL .
- Anticancer Activity : Research on dizinc complexes highlighted their potential in cancer therapy. In vitro assays indicated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting a possible mechanism involving apoptosis induction .
Properties
IUPAC Name |
dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B6O11.2Zn/c7-1-11-2(8)14-5(13-1)17-6-15-3(9)12-4(10)16-6;;/q-4;2*+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCNPXVSIROURX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)OB2OB(OB(O2)[O-])[O-])[O-])[O-].[Zn+2].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6O11Zn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721381 | |
Record name | Dizinc 6,6'-oxydi(2,4-boroxindiolate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12280-01-2 | |
Record name | Dizinc 6,6'-oxydi(2,4-boroxindiolate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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